H-Pro-Phe-Lys-OH

描述

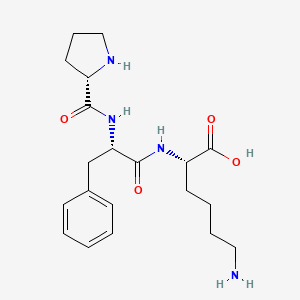

H-Pro-Phe-Lys-OH (CAS 40204-88-4) is a tripeptide with the sequence Proline-Phenylalanine-Lysine. Its molecular formula is C₂₀H₃₀N₄O₄, and it has a molecular weight of 390.48 g/mol. This compound is primarily used as a proline source for Pro-auxotrophic Escherichia coli mutants in research settings . Key properties include:

- Solubility: Soluble in DMSO.

- Storage: Recommended at -20°C, with avoidance of repeated freeze-thaw cycles.

- Purity: >98% (certified by COA and SDS).

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4/c21-11-5-4-9-16(20(27)28)23-19(26)17(13-14-7-2-1-3-8-14)24-18(25)15-10-6-12-22-15/h1-3,7-8,15-17,22H,4-6,9-13,21H2,(H,23,26)(H,24,25)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRNSCMUXRLHCR-ULQDDVLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection of amino groups using groups like tert-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC), followed by deprotection and coupling reactions .

In LPPS, the peptide is synthesized in solution, often using mixed anhydrides or activated esters to facilitate the coupling of amino acids. This method can yield high-purity peptides and is suitable for industrial-scale production .

化学反应分析

Types of Reactions

H-Pro-Phe-Lys-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .

科学研究应用

Peptide Synthesis

H-Pro-Phe-Lys-OH serves as a fundamental building block in peptide synthesis. Its specific sequence enhances the efficacy and specificity of peptide-based drugs, making it a valuable component in drug development.

- Synthesis Methods : The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides. The use of coupling reagents like carbodiimides is common in this process.

| Synthesis Method | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Sequential addition of amino acids to a solid resin |

| Coupling Reagents | Carbodiimides used for amino acid coupling |

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its therapeutic potential. It has been explored for various applications, including:

- Drug Design : The compound is pivotal in designing new drugs targeting specific biological pathways, which can lead to improved treatment efficacy with fewer side effects .

- Therapeutic Effects : Research has shown that peptides like this compound exhibit antimicrobial and anticancer activities, making them promising candidates for new therapies .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against melanoma cells, highlighting its potential in cancer treatment .

Biotechnology Applications

In biotechnology, this compound is utilized for:

- Recombinant Protein Production : It aids in producing proteins essential for vaccines and therapeutic enzymes.

- Diagnostics : The compound’s specific binding properties are leveraged in diagnostic assays to detect disease biomarkers, improving early diagnosis and treatment outcomes .

Example Mechanism

- Enzyme Inhibition : The peptide can inhibit enzymes involved in metabolic pathways, thus affecting cellular responses.

Stability and Degradation Studies

Research into the stability of this compound has revealed insights into its degradation patterns, which are crucial for understanding its therapeutic viability.

| Condition | Half-Life |

|---|---|

| Human Blood | <6 min |

| Rat Blood | <6 min |

| Mouse Blood | <6 min |

This data indicates that the compound degrades rapidly in biological systems, necessitating further research into stabilization strategies to enhance its therapeutic application .

作用机制

The mechanism of action of H-Pro-Phe-Lys-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exert cytotoxic effects on cancer cells by disrupting cellular processes and inducing apoptosis .

相似化合物的比较

Structural and Functional Comparison

The following table summarizes structurally related peptides and their properties:

This compound

- Role in Microbial Studies: Essential for culturing Pro-auxotrophic E. coli strains, enabling studies on amino acid metabolism and bacterial growth .

- Stability Considerations : Requires storage at -20°C and avoidance of freeze-thaw cycles to maintain efficacy .

H-Ala-Phe-Pro-OH

- Structural Simplicity : Shorter peptide (tripeptide) with similar residues (Phe, Pro) but lacks lysine. Used in general biochemical assays due to its stability in DMSO .

H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂

- Extended Sequence: Contains six residues, including Tyr and Gly, which may influence receptor binding or enzymatic interactions. Classified as non-hazardous but requires caution due to incomplete toxicological data .

Boc-Leu-Phe-Pro-OH

- Synthetic Utility : The Boc (tert-butyloxycarbonyl) protecting group enhances stability during solid-phase peptide synthesis. Widely used to construct larger peptides or modified sequences .

H-Pro-Gln-Phe-Tyr-OH

- Pharmaceutical Potential: Contains Gln and Tyr, residues often implicated in bioactive peptides. Investigated for applications in drug development and skincare formulations .

Purity and Regulatory Considerations

- This compound : High purity (>98%) ensures reliability in sensitive microbial assays .

生物活性

H-Pro-Phe-Lys-OH, a tripeptide composed of proline (Pro), phenylalanine (Phe), and lysine (Lys), exhibits a range of biological activities that make it a subject of interest in various fields including biochemistry, pharmacology, and medicine. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Synthesis Methods:

this compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain. The process begins with the attachment of lysine to a solid resin, followed by the addition of proline and phenylalanine through coupling reactions using carbodiimides as reagents.

Chemical Reactions:

The compound can undergo various chemical modifications:

- Oxidation: Can lead to the formation of disulfide bonds if cysteine residues are present.

- Reduction: Breaks disulfide bonds.

- Substitution: Amino acid residues can be substituted to create analogs with different properties.

Biological Mechanisms

Mechanism of Action:

this compound interacts with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity or bind to receptors, triggering downstream signaling pathways. For instance, it has been noted for its potential to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

Recent investigations have shown that cyclic analogs of this compound can exert cytotoxic effects on melanoma cells. For example, cyclic peptides derived from similar structures have demonstrated significant reductions in cell viability at concentrations as low as 10 µM .

Case Studies

-

Antimicrobial Efficacy:

A study conducted on the antimicrobial resistance of Streptococcus pyogenes showed that peptides like this compound could inhibit bacterial growth effectively. This research underscores the importance of peptide-based therapies in combating resistant strains . -

Cytotoxic Effects:

In a comparative study on cyclic versus linear peptides, cyclic derivatives of this compound exhibited superior cytotoxicity against melanoma cell lines compared to their linear counterparts. The cyclic structure enhances biological activity due to improved stability and receptor binding affinity .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。